1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular formula of this compound is C11H12N4. Its molecular weight is 200.24 g/mol.Chemical Reactions Analysis
The chemical reactions involving this compound include the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Scientific Research Applications
Novel Synthesis Approaches Researchers have developed innovative methods to synthesize derivatives of 1H-imidazo[1,2-b]pyrazole-7-carbonitriles, demonstrating the compound's versatility and potential in scientific research. A notable example includes the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles via cyclocondensation, showcasing efficient procedures and the compound's role in creating structurally diverse molecules with potential biological activities (Khalafy, Marjani, & Salami, 2014).
Diverse Chemical Reactions The compound has been central to various chemical reactions, indicating its broad applicability in synthetic chemistry. For instance, it serves as a precursor in the facile synthesis of imidazo[1,2-b]pyrazoles through multicomponent assembly reactions, highlighting its utility in generating complex heterocyclic systems with potential pharmacological properties (Demjén et al., 2014).
Biological Activity Exploration Exploratory studies into the compound's derivatives have unveiled a range of biological activities, from antimicrobial to anti-inflammatory properties, suggesting the potential for further drug development. Research into new pyrazole and pyrazolopyrimidine derivatives, for example, has led to significant antibacterial activities, underscoring the compound's relevance in addressing microbial resistance (Rahmouni et al., 2014).
Catalytic Applications The versatility of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile extends to catalytic applications, with novel catalysts being developed for the synthesis of related compounds, enhancing reaction efficiencies and yields. This is exemplified by the use of specific copper catalysts for the preparation of pyrazole-carbonitriles, showcasing innovative approaches to chemical synthesis (Khazaei et al., 2021).
Properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-7-9-8-13-15-6-5-14(11(9)15)10-3-1-2-4-10/h5-6,8,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZSKEJJSKQQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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